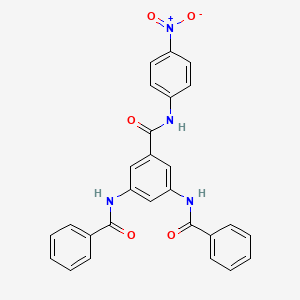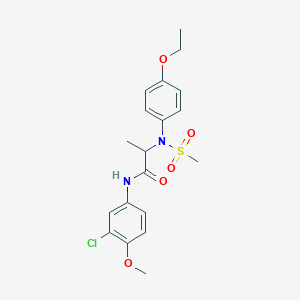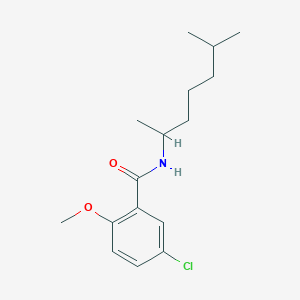
N-(4-chlorobenzyl)-2-ethylhexanamide
Descripción general
Descripción
N-(4-chlorobenzyl)-2-ethylhexanamide, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential use in treating muscle wasting and osteoporosis. S-23 is a synthetic compound that binds to androgen receptors in the body, leading to anabolic effects on muscle and bone tissue.
Mecanismo De Acción
N-(4-chlorobenzyl)-2-ethylhexanamide works by binding to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. It also has a high affinity for bone tissue, leading to increased bone density. N-(4-chlorobenzyl)-2-ethylhexanamide has a unique mechanism of action compared to traditional anabolic steroids, as it selectively targets androgen receptors in muscle and bone tissue, while avoiding binding to receptors in other organs such as the liver and prostate.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-ethylhexanamide has been shown to increase muscle mass and strength in preclinical studies, as well as improve bone density. It has also been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol while increasing HDL cholesterol. N-(4-chlorobenzyl)-2-ethylhexanamide has a half-life of approximately 12 hours, making it suitable for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzyl)-2-ethylhexanamide for lab experiments is its selectivity for androgen receptors in muscle and bone tissue, which allows for targeted effects on these tissues without affecting other organs. N-(4-chlorobenzyl)-2-ethylhexanamide has also been shown to have a favorable safety profile, with minimal negative side effects when used at therapeutic doses. However, N-(4-chlorobenzyl)-2-ethylhexanamide is a synthetic compound that requires careful handling and disposal, and its long-term effects on human health are not yet fully understood.
Direcciones Futuras
Future research on N-(4-chlorobenzyl)-2-ethylhexanamide could focus on its potential use in treating muscle wasting and osteoporosis in humans. Clinical trials could investigate the safety and efficacy of N-(4-chlorobenzyl)-2-ethylhexanamide at various doses and in different patient populations. Further studies could also investigate the mechanism of action of N-(4-chlorobenzyl)-2-ethylhexanamide, as well as its potential use in male contraception. Additionally, research could investigate the long-term effects of N-(4-chlorobenzyl)-2-ethylhexanamide on human health, including its effects on hormone levels and fertility.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-ethylhexanamide has been studied extensively for its potential therapeutic applications in treating muscle wasting and osteoporosis. In preclinical studies, N-(4-chlorobenzyl)-2-ethylhexanamide has been shown to increase muscle mass and strength, as well as bone density, without causing the negative side effects associated with traditional anabolic steroids. N-(4-chlorobenzyl)-2-ethylhexanamide has also been investigated for its potential use in male contraception, as it has been shown to suppress sperm production without affecting libido or testosterone levels.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-6-13(4-2)15(18)17-11-12-7-9-14(16)10-8-12/h7-10,13H,3-6,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCAIGVKQJANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B3977351.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3977354.png)

![3-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3977371.png)

![5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride](/img/structure/B3977381.png)

![4-ethyl-2-methyl-5-{[1-(piperidin-1-ylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3977395.png)

![1-(4-methoxyphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3977406.png)

![ethyl 3-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3977412.png)

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3977438.png)